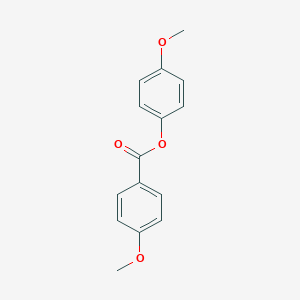
4-methoxyphenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl 4-methoxybenzoate: is an organic compound with the molecular formula C15H14O4. It is a derivative of p-Anisic acid, also known as 4-methoxybenzoic acid. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ester functional group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 4-methoxyphenyl 4-methoxybenzoate is through the esterification of p-Anisic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-methoxyphenyl 4-methoxybenzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-methoxyphenyl methanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 4-methoxyphenyl 4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and is used in the formulation of preservatives for cosmetics and personal care products.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Fragrance and Flavor Industry: The compound is used as a fragrance ingredient in perfumes and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. One known target is phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. By inhibiting this enzyme, the compound can modulate inflammatory responses and exhibit anti-inflammatory effects . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
p-Anisic acid (4-methoxybenzoic acid): This compound is the parent acid of 4-methoxyphenyl 4-methoxybenzoate and shares similar antimicrobial and preservative properties.
Methyl anisate (methyl 4-methoxybenzoate): This ester derivative is used in the fragrance industry and has a similar structure but with a methyl group instead of a phenyl group.
Uniqueness:
Enhanced Stability: The presence of the phenyl ester group in this compound provides enhanced stability compared to its methyl ester counterpart.
Broader Applications: Its unique structure allows for a wider range of applications in both industrial and scientific fields, making it a versatile compound.
Eigenschaften
CAS-Nummer |
60127-34-6 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-5-3-11(4-6-12)15(16)19-14-9-7-13(18-2)8-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
KVFFCZXWUPJFFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















